Technical Guide: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
Technical Guide: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride
The following is an in-depth technical guide on 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride , designed for researchers and drug development professionals.
CAS Number: 917483-72-8[1][2][3][4][5][6]
Executive Summary
2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride is a highly reactive heterocyclic building block used extensively in medicinal chemistry for the introduction of the 2-methylthiazole-4-carbonyl moiety. This electrophilic species serves as a critical intermediate in the synthesis of diverse bioactive scaffolds, including antitubercular agents, anticancer drugs, and peptide mimetics. This guide details its physicochemical profile, synthesis, reaction mechanisms, and handling protocols, providing a robust framework for its application in drug discovery.
Chemical Identity & Physicochemical Profile[1][5][7][8][9][10][11][12]
The compound exists primarily as the hydrochloride salt, which confers improved stability and handling characteristics compared to the free base acid chloride. The protonation occurs at the thiazole nitrogen (N3), stabilizing the molecule as a solid.
| Property | Data |
| Product Name | 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride |
| CAS Number (HCl Salt) | 917483-72-8 |
| CAS Number (Free Base) | 55842-53-0 |
| Parent Acid CAS | 35272-15-2 (2-Methyl-1,3-thiazole-4-carboxylic acid) |
| Molecular Formula | C₅H₅Cl₂NOS (C₅H₄ClNOS[7] · HCl) |
| Molecular Weight | 198.07 g/mol (Salt) / 161.61 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated |
Structural Insight
The thiazole ring is an electron-deficient aromatic system. The carbonyl chloride at the C4 position is highly susceptible to nucleophilic attack. In the hydrochloride form, the N3 nitrogen is protonated, forming a thiazolium species. This protonation pulls electron density from the ring, potentially increasing the electrophilicity of the carbonyl carbon, making it a potent acylating agent.
Synthesis & Manufacturing Workflow
The industrial and laboratory-scale synthesis typically proceeds via the chlorination of 2-methyl-1,3-thiazole-4-carboxylic acid .
Synthetic Pathway[10]
-
Precursor: 2-Methyl-1,3-thiazole-4-carboxylic acid (CAS 35272-15-2).[8]
-
Reagent: Thionyl chloride (
) or Oxalyl chloride ( ). -
Catalyst: Dimethylformamide (DMF) (catalytic amount).
-
Isolation: Removal of excess reagent and capture as the HCl salt.[9]
Reaction Mechanism (Chlorination)
The carboxylic acid attacks the sulfur of thionyl chloride, forming an intermediate acyl chlorosulfite. This intermediate collapses via an
Figure 1: Synthetic pathway for the conversion of the carboxylic acid to the target acid chloride hydrochloride.[10][11]
Applications in Drug Discovery
The 2-methyl-1,3-thiazole-4-carbonyl motif is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for benzamides or pyridine-amides.
Key Therapeutic Areas
-
Antitubercular Agents: Thiazole-4-carboxylates have shown efficacy against Mycobacterium tuberculosis by inhibiting specific metabolic pathways (e.g., biosynthesis of lipids). The acid chloride is used to couple the thiazole core to various amine pharmacophores.
-
Anticancer Therapeutics: Derivatives synthesized using this reagent have been screened for cytotoxic activity. The thiazole ring can intercalate DNA or inhibit kinases (e.g., c-Met inhibitors) when coupled with appropriate aromatic amines.
-
Peptide Mimetics: Used as an N-capping reagent in solid-phase peptide synthesis (SPPS) to introduce rigidity and improve metabolic stability of peptide chains.
Functionalization Logic
-
Amidation: Reacts with primary/secondary amines to form stable amides.
-
Esterification: Reacts with alcohols to form esters (often used as prodrugs).
-
Heterocyclization: Can be used to form fused ring systems or bis-heterocycles (e.g., thiazole-oxadiazoles).
Experimental Protocol: Amide Coupling
Objective: Synthesis of a 2-methylthiazole-4-carboxamide derivative. Scale: 1.0 mmol.
Materials
-
Reagent: 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.1 equiv).
-
Substrate: Primary Amine (
) (1.0 equiv). -
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv). Note: Excess base is required to neutralize the HCl from the salt and the HCl generated during the reaction.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C for 10 minutes.
-
Addition: Add 2-Methyl-1,3-thiazole-4-carbonyl chloride HCl (1.1 mmol) portion-wise or as a solution in DCM. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (look for mass shift corresponding to +125 Da).
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Troubleshooting
-
Low Yield: Ensure the acid chloride HCl salt is dry. If it has hydrolyzed to the acid (white solid turning sticky/liquid), re-generate it using
before use. -
Sluggish Reaction: Add a catalytic amount of DMAP (dimethylaminopyridine) to activate the acyl chloride.
Handling, Stability & Safety
Stability Matrix
-
Hydrolysis Sensitivity: High. Reacts rapidly with atmospheric moisture to release HCl gas and revert to the carboxylic acid.
-
Thermal Stability: Stable at room temperature if strictly dry, but storage at 4°C is recommended to prevent slow degradation.
Safety Protocols
-
Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation Hazard: Open only in a fume hood. The HCl salt can release trace HCl gas upon contact with moist air.
Figure 2: Decision tree for reagent quality assessment and handling.
References
-
ChemicalBook. (2024). 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride Product Properties and CAS 917483-72-8. Retrieved from
-
American Elements. (2022). 2-Methyl-1,3-thiazole-4-carbonyl chloride (Free Base CAS 55842-53-0) Specifications. Retrieved from [12]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21183959, 2-Methyl-1,3-thiazole-4-carbonyl chloride. Retrieved from [12]
-
Molecules (MDPI). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Contextual reference for thiazole scaffold utility). Retrieved from
-
BLD Pharm. (2024). Product Datasheet: 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride. Retrieved from
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